N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide is a chemical compound with the molecular formula and a CAS number of 1142191-88-5. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The structural features of this compound include a chlorinated pyridine ring and a pivalamide functional group, which contribute to its unique chemical properties.
This compound is primarily sourced from chemical suppliers such as Sigma-Aldrich and ChemBK, where it is classified as a biochemical reagent. The classification indicates its potential use in various scientific research applications, particularly in medicinal chemistry and drug discovery.
The synthesis of N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide can be represented by its SMILES notation: CC(C)(C)C(=O)Nc1ccc(\C=N\O)nc1Cl. The InChI key for this compound is AMTBFOGWMWANQE-AWNIVKPZSA-N.
The empirical formula is , with a molar mass of approximately 255.70 g/mol. The solid form of this compound is stable under standard laboratory conditions but should be handled with care due to its toxicity classification (Acute Toxicity Category 4) .
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide can participate in various chemical reactions typical for amides and pyridine derivatives:
These reactions require specific conditions, such as temperature control and appropriate catalysts, to optimize yields while minimizing by-products.
Further studies would be necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide has potential applications in scientific research, particularly in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4